molecular formula C25H27NO2 B018779 Endoxifen, (E)- CAS No. 110025-28-0

Endoxifen, (E)-

Cat. No. B018779
M. Wt: 373.5 g/mol
InChI Key: MHJBZVSGOZTKRH-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of endoxifen, particularly the (Z)-isomer, has been extensively studied due to its potent selective estrogen receptor modulatory (SERM) activity compared to tamoxifen. Notably, a multi-gram-scale stereoselective synthesis approach has been developed, capable of yielding large quantities of endoxifen with a Z/E ratio >99% after trituration, indicating a highly efficient and selective synthesis process (Milroy et al., 2018).

Molecular Structure Analysis

The molecular configuration of (Z)-endoxifen has been confirmed through 2D NMR experiments, including NOE (ROESY) to establish spatial proton-proton correlations. This structural characterization underscores the compound's distinct molecular geometry, which is crucial for its biological activity and interaction with estrogen receptors (Elkins et al., 2014).

Chemical Reactions and Properties

Endoxifen undergoes various chemical reactions, including metabolism by cytochrome P450 enzymes, which are essential for its activation from tamoxifen. It's also a substrate for the efflux transporter P-glycoprotein (MDR1), impacting its bioavailability and therapeutic efficacy (Teft et al., 2011).

Physical Properties Analysis

The pharmacokinetic profile of endoxifen reveals rapid absorption and systemic availability in humans, demonstrating dose proportionality in peak drug concentrations in plasma. These properties are crucial for achieving therapeutically effective levels in the body, signifying the importance of understanding endoxifen's physical properties for its clinical effectiveness (Ahmad et al., 2010).

Chemical Properties Analysis

Endoxifen's chemical behavior, including its stability and interaction with biological molecules, has been explored in various studies. For instance, the photodegradation of endoxifen under ultraviolet light reveals the formation of by-products that may possess higher toxicity than the parent compound, highlighting the compound's chemical reactivity and potential environmental impact (Martin et al., 2019).

Scientific Research Applications

  • Anticancer Effects in Breast Cancer : Endoxifen suppresses the proliferation of estrogen receptor-alpha (ERα) positive breast cancer cells and increases polyamine oxidase enzyme activities, enhancing its antiestrogenic effects (Thomas et al., 2016). Additionally, it enhances the sensitivity of breast cancer cells to the anti-estrogenic effects of tamoxifen through ERα/α heterodimers (Wu et al., 2011) and targets estrogen receptor alpha for degradation in breast cancer cells (Wu et al., 2009).

  • Bone and Muscle Effects : Endoxifen treatment increases bone volume fraction but reduces muscle-specific force in mice (Wright et al., 2018). In ovariectomized mice, it leads to significantly higher bone mineral density and content (Gingery et al., 2014) and has beneficial effects on bone in ovary-intact rats while protecting against bone loss following ovariectomy (Gingery et al., 2017).

  • Gene Expression : Endoxifen and 4-OH-Tam have similar effects on global gene expression patterns in MCF-7 breast cancer cells, affecting mostly estrogen-regulated genes (Lim et al., 2006).

  • Therapeutic Efficacy : It has demonstrated a 26.3% clinical benefit rate in women with endocrine-refractory metastatic breast cancer (Goetz et al., 2017) and achieved optimally effective systemic levels for inhibiting the growth of human mammary tumor xenografts in mice (Ahmad et al., 2010).

  • Molecular Mechanism : The molecular mechanisms of action of endoxifen are concentration-dependent and different from other anti-estrogens, providing insights into its importance in suppressing breast cancer growth and progression (Hawse et al., 2013).

  • Safety and Bioavailability : Single oral doses of endoxifen are safe, well-tolerated, and have sufficient bioavailability for systemic effectiveness in human subjects for breast cancer therapy (Ahmad et al., 2010).

  • Skin Permeation and Topical Delivery : A miniaturized flow-through diffusion cell can evaluate skin permeation of endoxifen, aiding in finding suitable enhancers for clinical applications (Mah et al., 2013). Dendron-based micelles for topical delivery of endoxifen offer a potential alternative route for chemoprevention of estrogen-positive breast cancer (Yang et al., 2014).

Safety And Hazards

Endoxifen is intended for R&D use only and is not recommended for medicinal, household, or other uses .

Future Directions

Endoxifen is currently being developed as a drug for the treatment of estrogen receptor-positive breast cancer . It is also being studied in the context of breast and other solid tumors, the potential benefits of endoxifen in bone, as well as its emerging role as an antimanic agent in bipolar disorder . A recent clinical trial has reached full enrollment, investigating (Z)-endoxifen in premenopausal women with measurable mammographic breast density .

properties

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJBZVSGOZTKRH-OCOZRVBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150869
Record name Endoxifen, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endoxifen, (E)-

CAS RN

110025-28-0, 114828-90-9
Record name 4-Hydroxy-N-desmethyltamoxifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110025280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endoxifen, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114828909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-Endoxifen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Endoxifen, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 110025-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ENDOXIFEN, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB2U71MNOT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
YC Lim, L Li, Z Desta, Q Zhao, JM Rae… - … of Pharmacology and …, 2006 - ASPET
We recently demonstrated that endoxifen (4-hydroxy-N-desmethyl-tamoxifen), a pharmacogenetically regulated metabolite of tamoxifen, is equipotent to 4-hydroxy-tamoxifen …
Number of citations: 178 jpet.aspetjournals.org
AH Fauq, GM Maharvi, D Sinha - Bioorganic & medicinal chemistry letters, 2010 - Elsevier
A mixture of the (Z)- and (E)-isomers of 4-hydroxy-N-desmethyltamoxifen was conveniently prepared in four steps. These geometrical isomers were then neatly separated by semi-…
Number of citations: 28 www.sciencedirect.com
W Schroth, S Winter, T Mürdter, E Schaeffeler… - Frontiers in …, 2017 - frontiersin.org
Purpose: Prediction of impaired tamoxifen (TAM) to endoxifen metabolism may be relevant to improve breast cancer treatment, eg, via TAM dose increase. The polymorphic cytochrome …
Number of citations: 59 www.frontiersin.org
NGL Jager, H Rosing, SC Linn, JHM Schellens… - Breast cancer research …, 2012 - Springer
The antiestrogenic effect of tamoxifen is mainly attributable to the active metabolites endoxifen and 4-hydroxytamoxifen. This effect is assumed to be concentration-dependent and …
Number of citations: 54 link.springer.com
CI Lee, SK Low, R Maldonado, P Fox, B Balakrishnar… - The Breast, 2020 - Elsevier
Introduction CYP2D6 protein activity can be inferred from the ratio of N-desmethyl-tamoxifen (NDMT) to endoxifen (E). CYP2D6 polymorphisms are common and can affect CYP2D6 …
Number of citations: 4 www.sciencedirect.com
T Helland, S Alsomairy, C Lin, H Søiland… - Journal of Personalized …, 2021 - mdpi.com
Tamoxifen is an endocrine treatment for hormone receptor positive breast cancer. The effectiveness of tamoxifen may be compromised in patients with metabolic resistance, who have …
Number of citations: 12 www.mdpi.com
W Schroth - docsbay.net
Improved Prediction of Endoxifen Metabolism by CYP2D6 Genotypein Breast Cancer Patients - DocsBay Docsbay logo Explore Education Colleges and Universities Primary and …
Number of citations: 0 docsbay.net
S de Krou, H Rosing, B Nuijen… - Therapeutic Drug …, 2017 - journals.lww.com
Background: Z-endoxifen (further referred to as endoxifen, unless stated otherwise) is proposed as the most important metabolite of tamoxifen. Patients receiving adjuvant tamoxifen …
Number of citations: 13 journals.lww.com
C Arellano, B Allal, A Goubaa, H Roché… - … of Pharmaceutical and …, 2014 - Elsevier
A selective and accurate analytical method is needed to quantify tamoxifen and its phase I metabolites in a prospective clinical protocol, for evaluation of pharmacokinetic parameters of …
Number of citations: 19 www.sciencedirect.com
MA Martin - 2018 - search.proquest.com
Endoxifen is an effective metabolite of tamoxifen, a commonly used chemotherapy drug, and has been detected at the final effluent of a municipal wastewater treatment plant (WWTP). …
Number of citations: 1 search.proquest.com

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